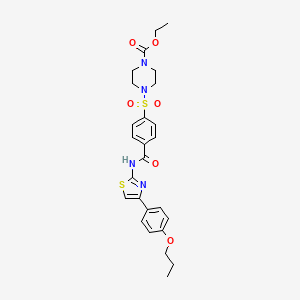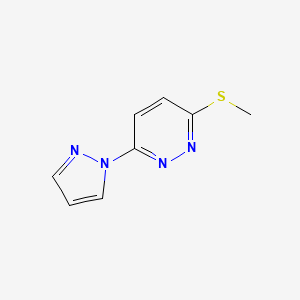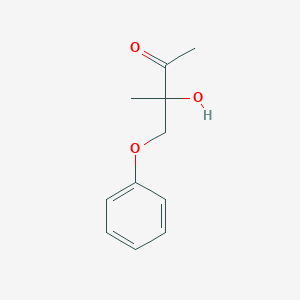
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biomedical applications. While the specific compound is not directly studied in the provided papers, similar compounds with bromophenyl groups and pyrazole structures have been investigated for their molecular structure, vibrational frequencies, and potential as biomedical agents.
Synthesis Analysis
The synthesis of related compounds involves multicomponent transformations and careful experimental conditions. For instance, the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one, along with kojic acid, resulted in a compound with potential biomedical applications, particularly in the regulation of inflammatory diseases . This suggests that the synthesis of the compound may also involve multicomponent reactions and could be optimized for high yield and purity.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software package, and compared with X-ray diffraction (XRD) data . The geometrical parameters obtained from these studies are crucial for understanding the stability and reactivity of the molecule. The molecular structure is also essential for molecular docking studies, which can predict the potential biological activity of the compound.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their molecular structure and electronic properties. For example, the presence of a bromophenyl group in the molecule could suggest potential for further substitution reactions, given the bromine atom's role as a good leaving group . Additionally, the presence of a pyrazole ring could be indicative of the compound's ability to participate in various organic reactions, such as cycloadditions or nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their infrared spectra, have been experimentally determined and supported by theoretical calculations . The HOMO-LUMO analysis is particularly important for understanding the electronic properties and charge transfer within the molecule, which can influence its reactivity and physical properties. The molecular electrostatic potential (MEP) provides insight into the distribution of electronic charge across the molecule, which is valuable for predicting sites of reactivity . The first hyperpolarizability calculations suggest a role in nonlinear optics, indicating that the compound may have interesting optical properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Formation and Structural Analysis : Chemical compounds with complex structures, including pyrazoles and dihydro-pyrazoles, are synthesized through cyclocondensation reactions and characterized using spectroscopic methods. For instance, a study outlined the formation of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles from simple precursors, demonstrating the use of spectroscopic characterization (Ninganayaka Mahesha et al., 2021) Consensus.
Practical Synthesis of Antagonists : Another research application involves the practical synthesis of compounds with potential therapeutic properties. A detailed process was developed for synthesizing an orally active CCR5 antagonist, showcasing the steps from esterification to amidation (T. Ikemoto et al., 2005) Consensus.
Corrosion Inhibition
Mild Steel Corrosion Inhibitors : Compounds similar in structure have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic environments. The study provides insights into the mechanisms of action, including adsorption behavior and inhibition efficiency (L. Olasunkanmi & E. Ebenso, 2019) Consensus.
Radiotracer Development
PET Radiotracer Synthesis : Research includes the synthesis of radiotracers for positron emission tomography (PET) studies, demonstrating the feasibility of nucleophilic displacement reactions for imaging purposes (R. Katoch-Rouse & A. Horti, 2003) Consensus.
Antipsychotic Potential
Novel Antipsychotic Agents : The development of novel potential antipsychotic agents with structures incorporating pyrazol rings is another significant area of research. These compounds have shown promise in behavioral animal tests without interacting with dopamine receptors, indicating a new direction for antipsychotic drug development (L D Wise et al., 1987) Consensus.
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-(diethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O2/c1-4-26(5-2)15-14-23(28)27-22(18-8-12-20(29-3)13-9-18)16-21(25-27)17-6-10-19(24)11-7-17/h6-13,22H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHKFHNXZOTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)


![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)
![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)
